1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine (CAS 1248372-14-6) is a highly specialized, pre-functionalized heteroaromatic building block widely procured for the synthesis of targeted therapeutics, particularly kinase inhibitors (e.g., JAK, IRAK, and CDK families). Structurally, it combines a versatile 4-amino-pyrazole core—a privileged hinge-binding motif—with a covalently attached diethylene glycol monomethyl ether (mPEG2) chain at the N1 position. This pre-installed mPEG2 moiety serves as a permanent, solvent-directed solubilizing group that fundamentally alters the physicochemical properties of downstream active pharmaceutical ingredients (APIs). For industrial and pharmaceutical procurement, this compound is evaluated not merely as a structural intermediate, but as a strategic property-enhancing module designed to rescue poorly soluble "brick dust" scaffolds, reduce lipophilicity (LogD), and streamline manufacturing by eliminating the need for transient protecting groups during cross-coupling workflows [1].
Substituting 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine with simpler analogs, such as 1-methyl-1H-pyrazol-4-amine or unprotected 1H-pyrazol-4-amine, introduces severe downstream liabilities in both process chemistry and drug development. Unprotected pyrazoles require multi-step protection-deprotection sequences (e.g., using SEM or THP groups) to prevent competitive N-arylation and catalyst poisoning during Buchwald-Hartwig or Suzuki couplings, significantly increasing Process Mass Intensity (PMI) and reducing overall yield. Conversely, while 1-methyl-1H-pyrazol-4-amine is cheaper and cross-couples readily, the resulting methyl-pyrazole APIs frequently suffer from high lipophilicity and extremely poor aqueous solubility. These "brick dust" properties often lead to formulation failures, poor oral bioavailability, and high attrition rates in preclinical development. Procuring the exact mPEG2-functionalized compound bypasses these bottlenecks by embedding a permanent solubilizing motif directly into the starting material, ensuring both synthetic efficiency and optimal ADME profiles [1].
In standard pharmaceutical manufacturing workflows, utilizing unprotected pyrazole-4-amines requires transient N-protection to facilitate selective functionalization at the 4-amino position. Procuring 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine eliminates these steps, as the N1 position is permanently alkylated. Comparative process analyses indicate that pre-alkylated pyrazoles improve overall cross-coupling yields by 25% to 40% compared to their unprotected counterparts, while eliminating two distinct synthetic steps (protection and deprotection) and the associated reagent waste [1].
| Evidence Dimension | Synthetic steps and overall yield for selective 4-amino functionalization |
| Target Compound Data | Direct coupling with 0 protection steps; optimized yield |
| Comparator Or Baseline | 1H-pyrazol-4-amine (requires 2 additional steps for protection/deprotection) |
| Quantified Difference | Elimination of 2 synthetic steps; ~25-40% increase in overall workflow yield |
| Conditions | Standard Pd-catalyzed amidation or Buchwald-Hartwig cross-coupling workflows |
Directly reduces manufacturing time, lowers Process Mass Intensity (PMI), and improves the cost-efficiency of API scale-up.
The primary driver for selecting an mPEG2-substituted pyrazole over a standard methyl-pyrazole is the dramatic improvement in thermodynamic solubility. Class-level pharmacokinetic data demonstrates that replacing a 1-methyl group with a 1-(2-(2-methoxyethoxy)ethyl) chain on a kinase inhibitor scaffold typically increases aqueous solubility by 10- to 50-fold. This is achieved through the disruption of crystal lattice packing energy and the introduction of flexible, hydrogen-bond-accepting ether oxygens [1].
| Evidence Dimension | Thermodynamic aqueous solubility of derived APIs |
| Target Compound Data | High solubility (typically >100-500 µg/mL depending on core) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine derivatives (typically <10 µg/mL) |
| Quantified Difference | 10- to 50-fold increase in aqueous solubility |
| Conditions | Kinetic and thermodynamic solubility assays in simulated biological fluids (pH 7.4) |
Rescues highly potent but insoluble 'brick dust' compounds, enabling successful oral formulation and reducing preclinical attrition.
Managing lipophilicity is critical for minimizing off-target binding and improving the safety profile of therapeutics. When compared to an aliphatic chain of similar molecular weight and length (e.g., a pentyl or hexyl group), the mPEG2 chain provides a substantial reduction in calculated partition coefficient (cLogP). The substitution of carbon atoms with ether oxygens in the 2-(2-methoxyethoxy)ethyl moiety lowers the cLogP by approximately 1.0 to 1.5 log units, significantly shifting the molecule toward a more favorable, hydrophilic space [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) contribution |
| Target Compound Data | Lower lipophilicity due to dual ether oxygens |
| Comparator Or Baseline | n-Pentyl or n-Hexyl N-substitution (purely aliphatic) |
| Quantified Difference | Reduction of cLogP by 1.0 to 1.5 log units |
| Conditions | In silico physicochemical property profiling and standard octanol-water partition assays |
Allows buyers to extend the molecule into the kinase solvent channel for enhanced interactions without incurring the lipophilic penalty of standard alkyl chains.
This compound is the premier choice for synthesizing kinase inhibitors where the pyrazole ring binds to the ATP hinge region, and the N1 substituent must project into the solvent channel. The mPEG2 chain enhances solubility without sterically clashing with the binding pocket, making it ideal for optimizing lead compounds in oncology and immunology [1].
In medicinal chemistry programs where lead compounds exhibit extreme insolubility due to flat, heteroaromatic stacking (high crystal lattice energy), procuring this building block allows chemists to append a flexible, polarity-enhancing mPEG2 tail. This directly translates the evidence of 10- to 50-fold solubility improvements into viable oral drug candidates [1].
For process chemists moving a molecule from discovery to pilot-scale manufacturing, this pre-functionalized building block is selected to bypass the costly and wasteful protection/deprotection steps required for unprotected pyrazoles. It ensures robust performance in late-stage metal-catalyzed cross-couplings with high atom economy [1].